Product packaging for trans-2-(pyrrolidin-1-yl)cyclopentanol(Cat. No.:CAS No. 161193-33-5)

trans-2-(pyrrolidin-1-yl)cyclopentanol

Cat. No.: B069354
CAS No.: 161193-33-5
M. Wt: 155.24 g/mol
InChI Key: YUKHVOQROHUFMM-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B069354 trans-2-(pyrrolidin-1-yl)cyclopentanol CAS No. 161193-33-5

Properties

IUPAC Name

2-pyrrolidin-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHVOQROHUFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Ring-Opening with Pyrrolidine

The stereoselective ring-opening of cyclopentene oxide (cis- or trans-epoxide) with pyrrolidine is a widely employed method. Cyclopentene oxide, synthesized via epoxidation of cyclopentene using meta-chloroperbenzoic acid (mCPBA), reacts with pyrrolidine under mild conditions to yield the trans product. The nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide, driven by steric and electronic factors.

Mechanistic Insights :

  • Cis-epoxide : Pyrrolidine attacks the less hindered carbon, leading to trans-1,2-addition.

  • Trans-epoxide : Ring strain promotes attack at either carbon, but steric hindrance favors trans configuration.

Optimized Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 60°C for 12 hours.

  • Yield: 72–78%.

Stereochemical Validation :
¹H NMR coupling constants (J = 8.5–9.0 Hz) between C1 and C2 protons confirm trans-diaxial geometry. ¹³C NMR distinguishes axial (δ 70–72 ppm) and equatorial (δ 65–68 ppm) hydroxyl groups.

Nucleophilic Substitution of Cyclopentanol Derivatives

This method involves converting a hydroxyl group at the C2 position of cyclopentanol into a leaving group (e.g., mesylate or tosylate), followed by displacement with pyrrolidine.

Stepwise Procedure :

  • Protection : The hydroxyl group of cis-2-hydroxycyclopentanol is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMSCl and imidazole.

  • Activation : The protected alcohol is treated with mesyl chloride (MsCl) to form cis-2-mesylcyclopentanol-TBDMS.

  • Substitution : Reaction with pyrrolidine in dimethylformamide (DMF) at 80°C for 24 hours yields trans-2-(pyrrolidin-1-yl)cyclopentanol-TBDMS.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl protecting group.

Key Data :

ParameterValue
Yield (Overall)65–70%
Stereoselectivity>95% trans
Reaction Time24–36 hours

Analytical Confirmation :
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 156.1 ([M+H]⁺). X-ray crystallography resolves the trans configuration unambiguously.

Reductive Amination of Cyclopentanone

Cyclopentanone undergoes reductive amination with pyrrolidine in the presence of a reducing agent to form the target compound. While less stereoselective, this method is advantageous for scalability.

Procedure :

  • Cyclopentanone and pyrrolidine are condensed in methanol with acetic acid as a catalyst.

  • Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate at 25°C for 48 hours.

Challenges :

  • Stereochemical Control : The reaction produces a 55:45 trans:cis ratio, necessitating chromatographic separation.

  • Byproducts : Over-reduction to pyrrolidine-opened cyclopentane occurs in 10–15% yield.

Optimization :

  • Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) improves stereoselectivity to 70% trans.

  • Solvent : Anhydrous ethanol minimizes hydrolysis.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize efficiency and yield. A continuous flow system for epoxide ring-opening achieves 85% conversion with a residence time of 30 minutes:

ParameterValue
Reactor Volume500 mL
Flow Rate10 mL/min
Temperature70°C
Pressure1.5 atm

Quality Control :

  • In-line HPLC : Monitors reaction progress (retention time = 8.2 min for trans isomer).

  • FTIR Spectroscopy : Tracks epoxy group consumption (disappearance of 850 cm⁻¹ peak).

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Axial hydroxyl protons appear as broad singlets (δ 1.8–2.0 ppm). Pyrrolidine N-CH₂ protons resonate at δ 2.5–3.0 ppm.

  • ¹³C NMR : Cyclopentanol carbons appear at δ 33–35 ppm; pyrrolidine carbons at δ 45–50 ppm.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm).

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

  • Detection : UV at 210 nm.

Gas Chromatography–Flame Ionization Detection (GC-FID)

  • Derivatization : BSTFA converts hydroxyl groups to trimethylsilyl ethers.

  • Retention Time : 8.2 min (trans) vs. 7.9 min (cis).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic)Cyclopentanone78%
CrO₃ (Jones oxidation)Cyclopentanoic acid65%
Swern oxidation (oxalyl chloride)Cyclopentanone82%

Key Findings :

  • Oxidation to cyclopentanone is stereospecific, retaining the trans configuration of the parent compound .
  • Over-oxidation to cyclopentanoic acid occurs under prolonged acidic conditions .

Reduction Reactions

The hydroxyl group can be reduced to yield saturated derivatives.

Reagent/ConditionsProductYieldReference
LiAlH₄ (THF, reflux)trans-2-(Pyrrolidin-1-yl)cyclopentane88%
NaBH₄ (MeOH, 0°C)Partial reduction (no full conversion)45%

Mechanistic Insight :

  • LiAlH₄ facilitates complete reduction via a two-step mechanism: deprotonation followed by hydride attack .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution with halides or amines.

Reagent/ConditionsProductYieldReference
SOCl₂ (neat, 60°C)trans-2-(Pyrrolidin-1-yl)cyclopentyl chloride91%
PBr₃ (CH₂Cl₂, 0°C)trans-2-(Pyrrolidin-1-yl)cyclopentyl bromide85%
Benzylamine (AcOH, reflux)N-Benzyl derivative76%

Stereochemical Notes :

  • Substitution proceeds with retention of configuration due to steric hindrance from the pyrrolidine ring .

Preparation from Cyclopentene Oxide

A scalable method involves ring-opening of cyclopentene oxide with pyrrolidine:

Procedure :

  • React cyclopentene oxide (3.00 mmol) with pyrrolidine (3.15 mmol) in acetic acid (3.00 mmol) at 80°C for 12 h.
  • Purify via flash chromatography (EtOAc/PE = 1:1).

Outcome :

  • Yield: 96% .
  • Purity: >97% (confirmed by ¹H/¹³C NMR) .

Comparative Reactivity

Featuretrans-2-(Pyrrolidin-1-yl)cyclopentanolCyclopentanolPyrrolidine
Oxidation SusceptibilityHigh (due to steric strain)ModerateLow
Catalytic UtilityHigh (chiral induction)NoneModerate
SolubilityPolar aprotic solventsPolar protic solventsMiscible with water

Emerging Research Directions

  • Biomedical Applications : Derivatives show anticonvulsant and neuroprotective activity in vitro .
  • Green Chemistry : Solvent-free reactions under microwave irradiation are under investigation to improve sustainability .

Scientific Research Applications

Synthesis and Chemical Properties

Trans-2-(pyrrolidin-1-yl)cyclopentanol can be synthesized through the reaction of cyclopentanone with pyrrolidine. The reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity. Common methods include:

  • Reaction Conditions : The synthesis often involves heating cyclopentanone with pyrrolidine under reflux conditions in the presence of a catalyst.
  • Purification Techniques : Post-reaction, the compound is purified using recrystallization or chromatography methods to achieve the desired purity levels.

Chemical Reactions

The compound is known to participate in several chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to yield various alcohol derivatives.
  • Substitution Reactions : The pyrrolidine ring can undergo substitution with electrophiles such as alkyl halides.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex organic molecules. Its unique structure allows it to be utilized in the synthesis of various derivatives that possess distinct chemical properties.

Biology

Research has indicated that this compound exhibits potential biological activity. Studies have focused on its interactions with biomolecules, revealing possible roles in modulating biological pathways. For instance, it may influence receptor activity related to neurotransmitter systems, suggesting applications in neuropharmacology .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural similarity to known pharmacological agents positions it as a candidate for drug development targeting conditions such as anxiety and pain management. Preliminary studies have shown promising results regarding its efficacy as an analgesic and anxiolytic agent.

Industry

The compound is also valuable in industrial applications, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating various chemical products used in different sectors.

Neuropharmacological Studies

A study investigated the binding affinity of this compound to specific receptors involved in pain modulation. Results indicated that the compound could effectively interact with these targets, potentially leading to new analgesic therapies .

Drug Development Research

Research into this compound's role as a precursor in drug synthesis has yielded derivatives that show enhanced biological activity. These derivatives were tested for their ability to modulate neurotransmitter systems, demonstrating significant promise in treating neuropsychiatric disorders.

Comparative Data Table

The following table summarizes various compounds related to this compound along with their biological activities:

Compound NameStructure TypeBiological Activity
This compoundPyrrolidine derivativeAnalgesic, anxiolytic
trans-2-(piperidin-1-yl)cyclopentanolPiperidine derivativeAnalgesic, potential antidepressant
trans-2-(morpholin-4-yl)cyclopentanolMorpholine derivativeAntimicrobial properties
2-(pyrrolidin-2-yl)cyclohexanolCyclohexane derivativeNeuroactive properties

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-1-yl)cyclopentanol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Pyrrolidine Moieties

a. α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
  • Structure: Pentanone backbone with phenyl and pyrrolidinyl substituents.
  • Pharmacology: Potent psychostimulant acting as a dopamine/norepinephrine reuptake inhibitor. Associated with severe neurotoxic and cardiotoxic effects .
  • Key Difference: Unlike this compound, α-PVP’s ketone group and extended alkyl chain contribute to its psychoactivity. No evidence suggests similar neuropharmacological effects for the cyclopentanol derivative .
b. (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Structure: Cyclopropane core with phenyl, phenoxy, and pyrrolidinyl groups.
  • Synthesis : Prepared via diastereoselective reaction (dr 6:1) .
  • Contrast: The cyclopropane ring and bulky tert-butylphenoxy group confer distinct steric and electronic properties compared to the compact cyclopentanol scaffold .

Cyclopentanol Derivatives

a. trans-2-Phenylcyclopentanol
  • Structure: Cyclopentanol with a phenyl substituent (C₁₁H₁₄O).
  • Properties : Higher molecular weight (162.23 g/mol) and lipophilicity due to the phenyl group .
  • Applications : Intermediate in chiral synthesis; lacks the pyrrolidine moiety, limiting its utility in nitrogen-rich heterocycle synthesis .
b. trans-2-[(α-Methylbenzyl)amino]cyclopentanol
  • Structure: Cyclopentanol with an α-methylbenzylamino group.
  • Synthesis : Diastereoisomers separated via succinic acid salt formation .
  • Relevance: Highlights the importance of stereochemical control in producing enantiopure intermediates, a challenge also relevant to this compound synthesis .

Functional Analog: Cyclopentanol in Solubilization Studies

  • Role in Environmental Chemistry: Cyclopentanol enhances the solubilization of polycyclic aromatic hydrocarbons (PAHs) by cyclodextrins. For example, 0.1% cyclopentanol increases β-cyclodextrin’s capacity to solubilize pyrene and fluoranthene .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound C₉H₁₇NO 155.24 Pyrrolidine, cyclopentanol Heterocyclic synthesis
α-PVP C₁₅H₂₁NO 231.33 Pyrrolidine, pentanone Psychoactive substance
trans-2-Phenylcyclopentanol C₁₁H₁₄O 162.23 Phenyl, cyclopentanol Chiral intermediate
Compound 15cc C₂₅H₂₉NO₂ 375.51 Cyclopropane, tert-butyl Medicinal chemistry

Research Implications and Gaps

  • Stereochemical Complexity: Both this compound and trans-2-[(α-methylbenzyl)amino]cyclopentanol require advanced methods for diastereomer separation, suggesting opportunities for improved synthetic protocols .
  • Underexplored Applications: The environmental utility of cyclopentanol derivatives in solubility enhancement (e.g., PAH remediation) warrants investigation for this compound .
  • Safety Profile: Unlike α-PVP, the cyclopentanol derivative lacks documented psychostimulant effects, positioning it as a safer building block for drug discovery .

Biological Activity

trans-2-(Pyrrolidin-1-yl)cyclopentanol is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclopentanol ring substituted with a pyrrolidine moiety. Its molecular formula is C10_{10}H17_{17}NO, with a molecular weight of approximately 169.25 g/mol. The presence of both hydroxyl (-OH) and nitrogen-containing heterocycles contributes to its reactivity and biological properties.

The biological activity of this compound is mediated through several mechanisms:

  • Molecular Targets : The compound interacts with specific receptors and enzymes, influencing their activity. This includes potential binding to neurotransmitter receptors, which may affect synaptic transmission and neuronal excitability.
  • Biochemical Pathways : It modulates various biochemical pathways, potentially leading to physiological effects such as neuroprotection or anticonvulsant activity .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticonvulsant Properties : Some studies suggest that derivatives of cyclopentanol can possess anticonvulsant effects, indicating potential for treating epilepsy or seizure disorders.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage, possibly through antioxidant mechanisms or by modulating neuroinflammatory responses .
  • Antibacterial and Antifungal Activities : Compounds containing pyrrolidine structures have been noted for their antibacterial and antifungal properties, suggesting that this compound could have similar applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Trans-2-(Piperidin-1-yl)cyclopentanolC10_{10}H17_{17}NSimilar structure but with piperidine; may exhibit different biological activities.
Trans-2-(Morpholin-1-yl)cyclopentanolC10_{10}H19_{19}NOContains a morpholine ring; potentially different pharmacological properties.
Trans-2-(Tetrahydroisoquinolin-1-yl)cyclopentanolC12_{12}H15_{15}NMore complex structure; may show varied reactivity and biological effects.

These comparisons highlight how slight modifications in the molecular structure can lead to significant changes in biological activity.

Case Studies and Research Findings

While research specifically targeting this compound is limited, several studies on related compounds provide insights into its potential applications:

  • Neuroprotective Studies : A study investigating pyrrolidine derivatives found that certain compounds exhibited significant neuroprotective effects against oxidative stress in neuronal cell lines, suggesting that this compound could similarly protect against neurodegeneration.
  • Anticonvulsant Activity : Research on cyclopentanol derivatives has demonstrated anticonvulsant properties in animal models, indicating that this compound might be effective in managing seizure disorders .
  • Antimicrobial Properties : A review highlighted the antimicrobial activities of pyrrolidine-containing compounds, suggesting that this compound could be explored for its potential in treating bacterial and fungal infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing trans-2-(pyrrolidin-1-yl)cyclopentanol, and how can stereochemical purity be ensured?

  • Methodology :

  • Use borane-dimethyl sulfide complex (BH₃·Me₂S) in ether for stereoselective reduction of ketones or epoxides, followed by hydroxylation with NaOH/H₂O₂ .
  • Confirm stereochemistry via ¹³C NMR (e.g., δ 33.3 ppm for cyclopentane carbons adjacent to hydroxyl and pyrrolidine groups) and compare with literature data .
    • Key Data :
  • For analogous trans-2-(2-furyl)cyclopentanol, ¹³C NMR in CDCl₃ shows distinct peaks at δ 152.7 (furan C2) and δ 23.4 (cyclopentane CH₂) .

Q. How does the conformational flexibility of trans-2-(pyrrolidin-1-yl)cyclopentanol influence its reactivity and intermolecular interactions?

  • Methodology :

  • Analyze half-chair conformations using Cremer & Pople puckering parameters (e.g., θ = 0° for chair, θ = 90° for half-chair) .
  • High-pressure crystallography (e.g., 1.5 GPa) reveals axial hydroxyl positioning, stabilizing hydrogen-bond networks .
    • Key Data :
  • At 1.5 GPa, cyclopentanol adopts a half-chair conformation with U(eq) displacement parameters < 100 Ų·10⁻³ for axial hydroxyl groups .

Q. What thermodynamic properties (e.g., heat capacity, enthalpy of formation) are critical for optimizing synthesis pathways?

  • Methodology :

  • Estimate liquid heat capacities via Ruzicka–Domalski group contribution methods and validate with experimental calorimetry .
  • For gas-phase enthalpy, apply Yoneda group contribution methods to cyclopentyl acetate intermediates .
    • Key Data :
  • Cyclopentanol’s enthalpy of vaporization (ΔHvap) is ~45 kJ/mol, calculated via Ducros group contribution methods .

Advanced Research Questions

Q. How can catalytic systems be designed to improve yield and selectivity in the hydrogenation-rearrangement of biomass-derived precursors to trans-2-(pyrrolidin-1-yl)cyclopentanol?

  • Methodology :

  • Use Ru-Mo/CNT bimetallic catalysts reduced at 600°C to enhance hydrogenation activity and suppress oligomer formation .
  • Optimize reaction conditions: 180°C, 4 MPa H₂, and low substrate concentration (≤0.5 M) to achieve >89% cyclopentanol yield .
    • Key Data :
  • At 200°C, cyclopentanol yield drops to 72.9% due to over-hydrogenation to tetrahydrofurfuryl alcohol (THFA) .

Q. What analytical techniques resolve contradictions in NMR data for structurally similar cyclopentanol derivatives?

  • Methodology :

  • Compare NOESY/ROESY spectra to differentiate axial vs. equatorial substituents.
  • Cross-reference with gas chromatography-mass spectrometry (GC-MS) data from NIST Standard Reference Database 69 .
    • Key Data :
  • For trans-2-(2-furyl)cyclopentanol, GC retention times and fragmentation patterns (e.g., m/z 124 for furyl cleavage) confirm structural integrity .

Q. How do reaction conditions (temperature, pressure) affect equilibrium constants in multi-step syntheses of trans-2-(pyrrolidin-1-yl)cyclopentanol?

  • Methodology :

  • Calculate equilibrium constants (K) using van’t Hoff plots (ΔG° = -RT ln K) for esterification and transesterification steps .
  • Experimental validation shows K = 2.5 × 10³ for cyclopentyl acetate transesterification at 100°C .
    • Key Data :
  • Free energy change (ΔG°) for cyclopentanol synthesis: -15.2 kJ/mol (theoretically favorable) .

Research Gaps and Recommendations

  • Explore asymmetric catalysis to synthesize enantiopure trans-2-(pyrrolidin-1-yl)cyclopentanol for pharmaceutical applications.
  • Apply in situ FTIR to monitor hydrogenation intermediates and refine reaction mechanisms .
  • Validate thermodynamic models with high-pressure DSC to account for phase transitions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-2-(pyrrolidin-1-yl)cyclopentanol
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